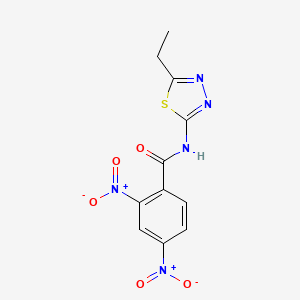![molecular formula C20H15NO3 B11106322 Indan-1,3-dione, 2-[(furan-2-ylmethyl)amino]-2-phenyl-](/img/structure/B11106322.png)
Indan-1,3-dione, 2-[(furan-2-ylmethyl)amino]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a furylmethyl group, an amino group, and a phenyl group attached to an indene-dione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 2-phenyl-1H-indene-1,3(2H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Furylmethyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one
- 2-[(2-Furylmethyl)amino]-1-phenylethanol
Uniqueness
2-[(2-FURYLMETHYL)AMINO]-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15NO3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C20H15NO3/c22-18-16-10-4-5-11-17(16)19(23)20(18,14-7-2-1-3-8-14)21-13-15-9-6-12-24-15/h1-12,21H,13H2 |
InChI Key |
GNDNNTIMTYOMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11106239.png)
![4-Ethoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B11106243.png)
![N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11106254.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11106264.png)

![4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11106271.png)
![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11106273.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
![1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
![2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106306.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106317.png)
![1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B11106329.png)
![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)
